![molecular formula C14H27NO7 B12517933 [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)
[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid: is an organic compound with a complex structure that includes multiple ether linkages and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Ether Formation: The Boc-protected amine is then reacted with ethylene glycol derivatives to form the ether linkages. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups and facilitate the etherification reaction.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the Boc-protecting group, which can be removed using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or thiols can replace the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: LiAlH₄, catalytic hydrogenation, and borane (BH₃).
Substitution: Halides (e.g., NaI), thiols (e.g., R-SH), and other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Removal of the Boc group to yield the free amine.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a linker or spacer in the design of bioconjugates. Its Boc-protected amine group allows for selective deprotection and subsequent conjugation to biomolecules such as peptides, proteins, or nucleic acids.
Medicine
In medicine, derivatives of this compound may be explored for drug development, particularly as prodrugs or drug delivery agents. The Boc group provides stability during synthesis and can be removed under physiological conditions to release the active drug.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of functional materials with tailored characteristics.
Mechanism of Action
The mechanism of action of [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid depends on its specific application. In drug development, the Boc group serves as a protecting group that can be selectively removed to release the active amine. The released amine can then interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure with ether linkages and an amino group but lacks the Boc-protecting group.
Polyethylene glycol (PEG) derivatives: These compounds share the ether linkages and are used in various applications, including drug delivery and bioconjugation.
N-(2-Hydroxyethyl)ethylenediamine: This compound has similar functional groups but a different overall structure.
Uniqueness
The uniqueness of [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid lies in its combination of the Boc-protecting group with multiple ether linkages. This structure provides stability during synthesis and allows for selective deprotection, making it a versatile building block in organic synthesis and bioconjugation.
Properties
Molecular Formula |
C14H27NO7 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15(4)5-6-19-7-8-20-9-10-21-11-12(16)17/h5-11H2,1-4H3,(H,16,17) |
InChI Key |
FOFKSKKJHSBLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
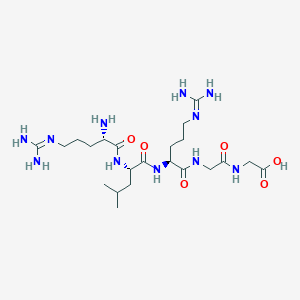
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
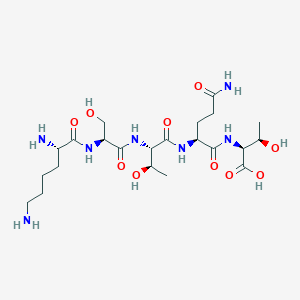
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

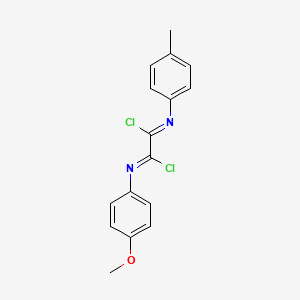
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)
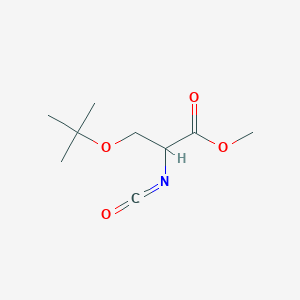
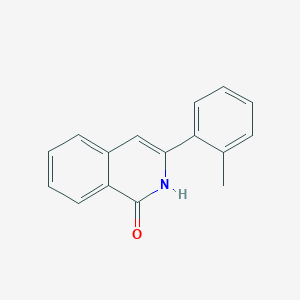
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
